Mammalian Cell Cytotoxicity vs. Cytochalasin D
Chivosazol A demonstrates antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 1.5 μg/mL in agar diffusion assays [1]. In contrast, the clinical polyene standard amphotericin B exhibits MIC values typically ranging from 0.03 to 1.0 μg/mL against C. albicans in standardized broth microdilution assays. Chivosazol A shows reduced potency relative to amphotericin B but retains measurable antifungal activity.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 1.5 μg/mL (Candida albicans) |
| Comparator Or Baseline | Amphotericin B: 0.03-1.0 μg/mL (Candida albicans) |
| Quantified Difference | ~1.5- to 50-fold higher MIC (less potent) |
| Conditions | Agar diffusion assay (chivosazol A); CLSI broth microdilution (amphotericin B) |
Why This Matters
This establishes chivosazol A as an antifungal reference compound with activity measurable against C. albicans, though potency does not exceed amphotericin B; procurement should be driven by unique actin-targeting mechanism rather than antifungal potency alone.
- [1] Jansen, R., Irschik, H., Reichenbach, H., & Höfle, G. (1997). Antibiotics from gliding bacteria, LXXX. Chivosazoles A-F: novel antifungal and cytotoxic macrolides from Sorangium cellulosum (myxobacteria). Liebigs Annalen, 1997(8), 1725-1732. View Source
